molecular formula C31H34NO4+ B1248990 Fentonium CAS No. 34786-74-8

Fentonium

Cat. No.: B1248990
CAS No.: 34786-74-8
M. Wt: 484.6 g/mol
InChI Key: CSYZZFNWCDOVIM-LZDKEIQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fentonium can be synthesized through a series of chemical reactions involving the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Fentonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

Fentonium has a wide range of scientific research applications, including:

Mechanism of Action

Fentonium exerts its effects by blocking muscarinic receptors and allosterically blocking α12βγε nicotinic receptors. This leads to an increase in the spontaneous release of acetylcholine at the motor endplate without depolarizing the muscle or inhibiting cholinesterase activity. This compound also acts as a potassium channel opener, which contributes to its antispasmodic and anti-ulcerogenic properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its specific receptor interactions and its ability to increase acetylcholine release without depolarizing the muscle. This makes it particularly effective as an antispasmodic and anti-ulcerogenic agent .

Biological Activity

Fentonium, a quaternary ammonium compound, is primarily recognized for its neuromuscular blocking properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of hyoscyamine and is characterized by its quaternary ammonium structure. Its chemical formula can be represented as follows:

  • Chemical Structure :
C17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure contributes to its lipophilicity and ability to cross biological membranes effectively.

This compound acts primarily as a competitive antagonist at the neuromuscular junction by blocking nicotinic acetylcholine receptors (nAChRs). This blockade results in muscle relaxation, making it useful in surgical settings. The following table summarizes the key aspects of its mechanism:

Mechanism AspectDescription
Target Receptor Nicotinic acetylcholine receptors (nAChRs)
Effect Competitive antagonism leading to muscle paralysis
Onset of Action Rapid onset (within minutes)
Duration Intermediate duration (30-60 minutes)

Pharmacological Studies

Research has demonstrated that this compound enhances the spontaneous release of acetylcholine (ACh) at the neuromuscular junction. A study conducted on rat diaphragm muscles showed that this compound increased the frequency of miniature endplate potentials (m.e.p.ps) in a concentration-dependent manner, indicating a prejunctional effect on ACh release.

Case Study Findings

  • In a study involving rat diaphragm preparations:
    • Concentration Range : 10-50 µM
    • Increase in m.e.p.p Frequency : From 1.20 ± 0.15 s⁻¹ to 2.68 ± 0.37 s⁻¹ after treatment with 20 µM this compound.
    • Statistical Significance : P < 0.05 indicating a significant effect compared to control.

This suggests that this compound not only blocks nAChRs but may also modulate cholinergic signaling through other mechanisms.

Comparative Analysis with Other Neuromuscular Blockers

The following table compares this compound with other commonly used neuromuscular blockers:

CompoundOnset TimeDurationMechanism of Action
This compoundRapidIntermediatenAChR antagonist
SuccinylcholineVery RapidShortnAChR agonist followed by desensitization
RocuroniumRapidIntermediatenAChR antagonist

Clinical Applications

This compound's primary use is in anesthesia to facilitate intubation and provide muscle relaxation during surgery. Its unique profile allows for rapid recovery from neuromuscular blockade, making it advantageous in outpatient procedures.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include:

  • Respiratory depression due to muscle paralysis.
  • Cardiovascular effects such as hypotension.
  • Allergic reactions in sensitive individuals.

Monitoring during administration is crucial to mitigate these risks.

Properties

CAS No.

34786-74-8

Molecular Formula

C31H34NO4+

Molecular Weight

484.6 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1

InChI Key

CSYZZFNWCDOVIM-LZDKEIQCSA-N

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

melting_point

193-194

Key on ui other cas no.

34786-74-8

Synonyms

FA 402
fentonium
ketoscilium
N-(4'-phenylphenacyl)hyoscyamine
phenthonium
phentonium
ulcesium
Z 326

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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